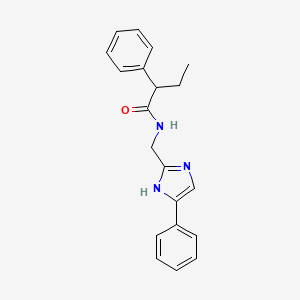
2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide is a synthetic organic compound that features a phenyl group attached to a butanamide backbone, with an imidazole ring substituted at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced through a substitution reaction involving phenyl halides and the imidazole ring.
Formation of the Butanamide Backbone: The butanamide backbone can be synthesized by reacting butanoic acid derivatives with amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidized Derivatives: Products include phenolic and quinone derivatives.
Reduced Derivatives: Saturated heterocyclic compounds.
Substituted Derivatives: Various substituted phenyl and imidazole compounds.
科学研究应用
2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide involves its interaction with specific molecular targets:
相似化合物的比较
2-phenyl-1H-imidazole: Shares the imidazole core but lacks the butanamide backbone.
4-phenyl-1H-imidazole: Similar structure but with different substitution patterns.
N-phenylbutanamide: Lacks the imidazole ring but shares the butanamide backbone.
Uniqueness: 2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide is unique due to its combination of the imidazole ring and the butanamide backbone, which imparts distinct chemical and biological properties .
生物活性
2-phenyl-N-((4-phenyl-1H-imidazol-2-yl)methyl)butanamide is a synthetic compound with potential biological activity. The structure of this compound suggests it may interact with various biological targets, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on existing research.
Chemical Structure
The compound can be represented as follows:
This structure features a phenyl group, an imidazole moiety, and an amide functional group, which are known to influence biological interactions.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Enzyme Inhibition : Compounds with imidazole groups often exhibit inhibitory effects on enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in immune regulation and cancer progression .
- Receptor Modulation : The presence of the phenyl and imidazole groups suggests potential interactions with various receptors, including those involved in pain modulation and inflammation pathways.
- Anticancer Activity : Preliminary studies have shown that related compounds can inhibit cancer cell proliferation, suggesting a possible role in cancer therapy .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For instance:
| Cell Line | Concentration (µM) | Cytotoxic Effect |
|---|---|---|
| HeLa | 1, 5, 25 | No significant effect |
| A549 | 1, 5, 25 | No significant effect |
These results indicate that at the tested concentrations, the compound did not exhibit cytotoxicity against these cell lines .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in the phenyl or imidazole substitutions can significantly alter its efficacy against specific targets. For example:
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 32.0 | rTRPV4 Antagonist |
| Compound B | 30.0 | IDO Inhibitor |
These findings suggest that modifications to the core structure can enhance or diminish biological activity .
Case Studies
- Cancer Research : A study evaluating imidazole derivatives found that certain modifications led to increased potency against specific cancer cell lines. The compounds were tested for their ability to inhibit tumor growth in vitro and in vivo models .
- Inflammation Models : Research has indicated that similar compounds can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory cascade. This opens avenues for therapeutic applications in conditions like arthritis and other inflammatory diseases .
属性
IUPAC Name |
2-phenyl-N-[(5-phenyl-1H-imidazol-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-17(15-9-5-3-6-10-15)20(24)22-14-19-21-13-18(23-19)16-11-7-4-8-12-16/h3-13,17H,2,14H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGZVNILWZBMCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













